molecular formula C6H3Br2NO4 B1457273 Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 1442447-48-4

Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1457273
CAS No.: 1442447-48-4
M. Wt: 312.9 g/mol
InChI Key: YVESAOJZLFCAHI-UHFFFAOYSA-N
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Description

Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C6H3Br2NO4 and its molecular weight is 312.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions due to its ability to act as a covalent ligand for thiol groups. This compound can label cysteine residues in proteins, which is crucial for studying protein structure and function. The presence of two leaving groups allows it to bind two thiols simultaneously, facilitating the formation of larger molecular structures . Additionally, the methyl ester group can be saponified to link the compound to amines, further expanding its utility in biochemical applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By labeling cysteine residues in proteins, this compound can alter protein function and interactions, leading to changes in cellular behavior. For instance, it may impact the activity of enzymes involved in critical metabolic pathways, thereby influencing overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with thiol groups in proteins. The unsaturated dibromo motif acts as a covalent ligand, forming stable bonds with cysteine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific protein and context. Additionally, the compound’s ability to bind two thiols simultaneously allows it to crosslink proteins, potentially affecting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. By labeling cysteine residues, the compound can affect the activity of enzymes involved in critical metabolic processes, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to label cysteine residues allows it to be transported and localized to specific cellular compartments. This localization can affect its accumulation and activity within cells, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .

Properties

IUPAC Name

methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO4/c1-13-6(12)9-4(10)2(7)3(8)5(9)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVESAOJZLFCAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.